![molecular formula C18H16N4O2 B5506621 N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)

N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

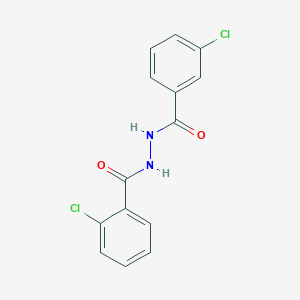

“N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N’-phenylurea” is a chemical compound that belongs to the class of pyridazines . Pyridazines are heterocyclic compounds that have been used ubiquitously in recent years for their varieties of pharmacological, chemical industries, and agrochemical applications .

Synthesis Analysis

The synthesis of pyridazine derivatives, including “N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N’-phenylurea”, involves the use of heterocycle compounds . Pyridazines are highly reactive towards displacements by nucleophilic species. Sequential nucleophilic aromatic substitution reactions of pyridazine and various polysubstituted pyridazine systems were also synthesized .Chemical Reactions Analysis

The chemical reactions involving pyridazine derivatives are diverse. They are highly reactive towards displacements by nucleophilic species . The reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds, is a common synthesis method .Aplicaciones Científicas De Investigación

Environmental Fate of Phenylurea Herbicides

Phenylurea herbicides, including compounds similar to N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea, are extensively used worldwide to control broadleaf weeds in cereal crops. They pose environmental concerns due to their persistence in soil and water beyond threshold concentrations. Research has focused on understanding the abiotic and biotic processes that govern their fate in the environment. Biodegradation, facilitated by microbial action, plays a crucial role in the natural attenuation of these herbicides in agricultural soils. Advances in understanding the microbial aspects of phenylurea degradation, including metabolic pathways and factors influencing biodegradation, are significant for environmental management and pollution control (Hussain et al., 2015).

Antioxidant Activity Determination

The evaluation of antioxidant activity is crucial in various scientific fields, from food engineering to medicine. Studies have developed and analyzed tests for determining the antioxidant capacity of compounds, including phenylurea derivatives. These tests, based on different mechanisms such as hydrogen atom transfer (HAT) and electron transfer (ET), assess the efficacy of antioxidants in inhibiting or scavenging free radicals. The comprehensive analysis of these methods helps in understanding the antioxidant potential of various compounds, including those related to N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea (Munteanu & Apetrei, 2021).

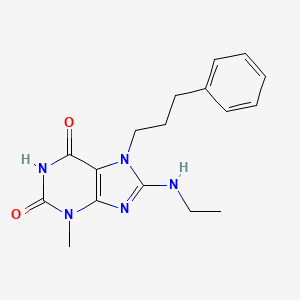

Mechanisms of Action in Biological Systems

Vicinally disubstituted pyridazinones, structurally related to N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea, act as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, including ABT-963, demonstrate significant selectivity and efficacy in reducing pain and inflammation associated with arthritis in animal models. Such findings are instrumental in drug development processes, highlighting the therapeutic potential of these compounds in treating inflammatory conditions (Asif, 2016).

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Research on synthetic phenolic antioxidants (SPAs), which include phenylurea derivatives, has expanded due to their widespread use and detection in various environmental matrices. Studies focusing on the environmental occurrence, human exposure, and potential toxicity of SPAs are crucial for assessing environmental and health risks. These investigations suggest the need for novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Direcciones Futuras

The future directions for “N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N’-phenylurea” and similar pyridazine compounds involve the synthesis of novel pyridazine and phthalazine compounds, which have a wide range of pharmacological applications for pharmaceutical industries . Industries require large numbers of pyridazine and phthalazine analogs to be synthesized for their biological screening programs .

Propiedades

IUPAC Name |

1-[4-(6-methylpyridazin-3-yl)oxyphenyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-13-7-12-17(22-21-13)24-16-10-8-15(9-11-16)20-18(23)19-14-5-3-2-4-6-14/h2-12H,1H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADAWNJZFJLHBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5506558.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506565.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-methoxy-2,5-dimethylbenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506573.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)

![8-fluoro-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5506588.png)

![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)

![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)

![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)

![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)

![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)